Prodrug Activation: Coprine Has Zero In Vitro ALDH Inhibitory Activity, Unlike Disulfiram and ACP
In isolated rat liver preparations, coprine produces no measurable inhibition of the low-Km ALDH enzyme, whereas its hydrolytic product 1-aminocyclopropanol (ACP) is a potent inhibitor both in vitro and in vivo [1]. This establishes coprine as an obligate prodrug. Disulfiram, by contrast, directly inhibits ALDH in vitro via its metabolite diethyldithiocarbamate, and ACP inhibits ALDH without requiring metabolic conversion [2]. For any experimental design requiring in vitro ALDH inhibition, direct use of coprine will yield a false-negative result; ACP or disulfiram must be used instead.
| Evidence Dimension | In vitro ALDH inhibition (low-Km enzyme, rat liver) |
|---|---|
| Target Compound Data | No inhibition of low-Km ALDH in vitro |
| Comparator Or Baseline | 1-Aminocyclopropanol (ACP): potent inhibition in vitro and in vivo; Disulfiram: inhibits ALDH in vitro via diethyldithiocarbamate |
| Quantified Difference | Qualitative difference: coprine = zero in vitro activity; ACP and disulfiram = active in vitro |
| Conditions | Rat liver low-Km acetaldehyde dehydrogenase; in vitro assay vs. in vivo administration |
Why This Matters
Procurement for in vitro ALDH inhibition screens must explicitly exclude coprine; researchers requiring direct enzyme inhibition should acquire 1-aminocyclopropanol or disulfiram instead.
- [1] Tottmar O, Lindberg P. Effects on rat liver acetaldehyde dehydrogenases in vitro and in vivo by coprine, the disulfiram-like constituent of Coprinus atramentarius. Acta Pharmacol Toxicol, 1977; 40(4): 476–481. View Source
- [2] Wiseman JS, Abeles RH. Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 1979; 18(3): 427–435. View Source
